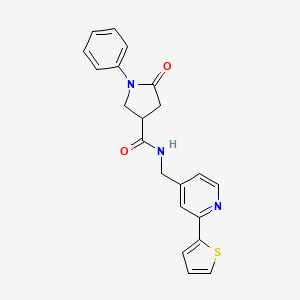
5-oxo-1-phenyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a phenyl group and a pyridinyl group, both of which are common structures in medicinal chemistry .
Molecular Structure Analysis
The pyrrolidine ring in the compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The different substituents on the ring can lead to different stereoisomers, which can have different biological profiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of a pyrrolidine ring could influence its solubility and stability .Scientific Research Applications
Synthesis and Biological Evaluation
A variety of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, including the mentioned compound, have been synthesized and evaluated for their potential as antibacterial drugs. These compounds have demonstrated moderate to good activity against gram-positive and gram-negative bacteria, highlighting their significance in the development of new antimicrobial agents (Devi et al., 2018).
Antiviral Potential
The compound has also been studied for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor against HIV-1. The structural analysis suggests its potential utility in HIV-1 treatment strategies, emphasizing the importance of further exploration in antiviral drug development (Tamazyan et al., 2007).
Cardiotonic Activity
Research into 2-phenylthiazolidine derivatives has revealed the cardiotonic activity of related compounds, suggesting a potential avenue for the development of new treatments for heart conditions. This highlights the compound's relevance in cardiovascular research and its potential for therapeutic application (Nate et al., 1987).
Anticancer and Antioxidant Activities
Novel derivatives containing the core structure of the mentioned compound have been synthesized and evaluated for their anticancer and antioxidant activities. Some of these derivatives have shown promising results, indicating their potential in cancer treatment and as antioxidants (Tumosienė et al., 2019).
Computational and Spectroscopic Studies
The spectroscopic properties of related compounds have been thoroughly investigated, providing valuable insights into their molecular structures and potential applications in various scientific domains. Computational chemistry methods have been employed to further understand their electronic properties, which could inform future drug design and development efforts (Devi et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-oxo-1-phenyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20-12-16(14-24(20)17-5-2-1-3-6-17)21(26)23-13-15-8-9-22-18(11-15)19-7-4-10-27-19/h1-11,16H,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZWBIJFJSHGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

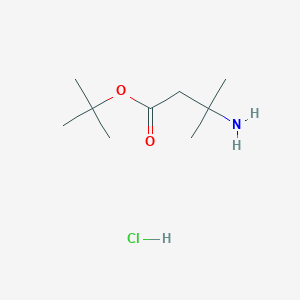
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2685217.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)

![4-(quinolin-8-yloxy)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2685224.png)
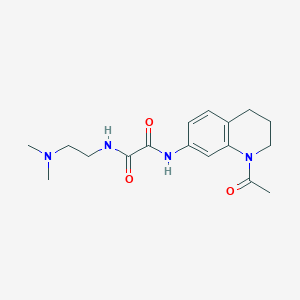
![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)
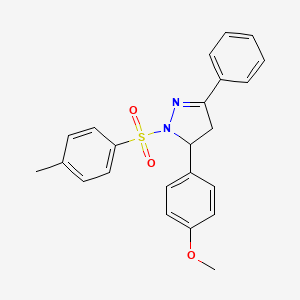
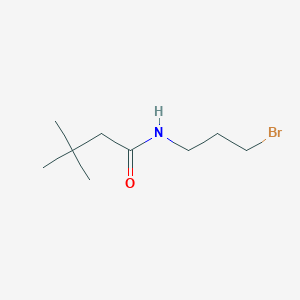
![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
![3-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-one](/img/structure/B2685232.png)
![4-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzonitrile](/img/structure/B2685234.png)
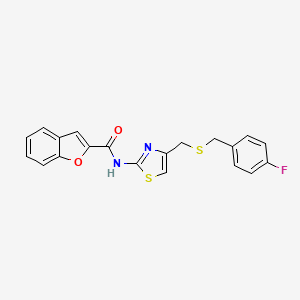
![N-Methyl-N-[1-(4-methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2685237.png)